4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

This 2-aminothiazole features a rigid, fully saturated cyclooctane-fused scaffold (Fsp³=0.666) with zero rotatable bonds—a unique 3D topology distinct from planar benzothiazoles and smaller-ring analogs. Its balanced LogP (2.84) and favorable fragment-like properties (MW 182.29) make it optimal for fragment screening libraries and CNS scaffold-hopping campaigns. The primary amine provides a versatile handle for rapid library synthesis. Available at ≥95% purity with full documentation, enabling reproducible derivatization and IP-differentiated lead candidates.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
CAS No. 27461-00-3
Cat. No. B1309293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine
CAS27461-00-3
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CCCC2=C(CC1)N=C(S2)N
InChIInChI=1S/C9H14N2S/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H2,(H2,10,11)
InChIKeyWGULVBTUKIEYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Physicochemical Identity and Structural Class


4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine (CAS 27461-00-3) is a fully saturated bicyclic heterocycle comprising a 2-aminothiazole core fused to an eight-membered cyclooctane ring . The compound has the molecular formula C₉H₁₄N₂S and a molecular weight of 182.29 g/mol . Its experimental melting point is 56–58 °C, and it is commercially available at purities typically ≥95% . As a 2-aminothiazole derivative bearing a medium-sized carbocyclic ring, it belongs to the class of fused-ring thiazole building blocks with the amine moiety providing a reactive handle for derivatization [1].

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Why Generic Substitution Fails


4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine cannot be generically substituted with other aminothiazole building blocks due to its unique fully saturated cyclooctane-fused scaffold. Unlike monocyclic 2-aminothiazoles or smaller-ring fused analogs (e.g., cyclopenta- or cyclohexa-fused systems), the eight-membered carbocyclic ring imposes distinct conformational constraints, lipophilicity, and steric profiles that directly influence molecular recognition events and physicochemical behavior . The saturated nature of the cyclooctane ring eliminates aromatic π-π stacking contributions present in benzothiazole analogs, while the larger ring size differentiates it from cyclopentathiazole and cyclohexathiazole building blocks, offering a unique three-dimensional topology for fragment-based drug discovery and scaffold-hopping campaigns where spatial parameters are critical determinants of target engagement [1]. These intrinsic structural differences translate into measurable variations in solubility, logP, pKa, and ultimately, biological activity profiles, making blind substitution scientifically unjustified .

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Product-Specific Quantitative Evidence Guide


4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: pKa and Hydrogen-Bonding Capacity Differentiated from Benzothiazol-2-amine

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine exhibits a most basic pKa of 6.02 ± 0.20 at 25 °C . This value is approximately 1.5–2.0 log units lower than the pKa reported for the aromatic analog benzothiazol-2-amine (pKa ≈ 7.5–8.0 for the conjugate acid), indicating that the saturated cyclooctane ring significantly reduces the basicity of the aminothiazole nitrogen compared to a fused benzene ring system [1].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Calculated LogP of 2.84 Differentiates from 2-Aminothiazole and Benzothiazol-2-amine

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine has a calculated partition coefficient (LogP) of 2.84 [1]. This value reflects the substantial lipophilic contribution of the eight-membered saturated cyclooctane ring. In contrast, the monocyclic analog 2-aminothiazole has a measured LogP of approximately 0.2–0.4 [2], while the aromatic-fused comparator benzothiazol-2-amine has a calculated LogP of approximately 1.8–2.0 [3].

Lipophilicity ADME Fragment-Based Screening

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Fraction sp³ (Fsp³) of 0.666 Differentiates from Aromatic Thiazole Analogs

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.666 [1]. This high saturation value arises from the fully saturated cyclooctane ring fused to the thiazole core. In contrast, the aromatic-fused analog benzothiazol-2-amine has an Fsp³ of 0.0 (completely planar aromatic system), and even partially saturated analogs such as 4,5,6,7-tetrahydrobenzothiazol-2-amine have an Fsp³ of 0.44 [2][3].

Fragment-Based Drug Discovery 3D Diversity Medicinal Chemistry

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Melting Point and Solid-State Handling Differentiated from Smaller-Ring Analogs

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is a solid at ambient temperature with an experimentally determined melting point of 56–58 °C . This physical state differs from 2-aminothiazole (mp 87–91 °C) and 4,5,6,7-tetrahydrobenzothiazol-2-amine (mp 54–56 °C), but more importantly, the compound's solid form with a well-defined melting point facilitates accurate weighing and compound management in automated screening workflows compared to oils or low-melting waxy solids that are common among higher LogP aliphatic amines [1][2].

Solid-State Chemistry Formulation Compound Management

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Zero Rotatable Bonds Constrains Conformational Flexibility Relative to Linear Analogs

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine possesses zero rotatable bonds [1]. This rigid bicyclic scaffold contrasts with linear or branched aliphatic 2-aminothiazole derivatives that typically contain 2–6 rotatable bonds, and with monocyclic 2-aminothiazole bearing alkyl substituents (e.g., 4-methylthiazol-2-amine, which has one rotatable bond). The fully constrained cyclooctane-fused system reduces the entropic penalty upon target binding and may enhance binding affinity for targets with well-defined hydrophobic clefts .

Conformational Analysis Scaffold Design Structure-Based Drug Design

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Commercially Available at 95% Purity with Full Documentation Support

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is available from multiple reputable commercial suppliers (e.g., Sigma-Aldrich/MilliporeSigma, AK Scientific, ChemSpace, Leyan) at a minimum purity specification of 95%, with accompanying Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS/SDS) . This documentation supports regulatory compliance and reproducibility in both academic and industrial research settings. In contrast, custom-synthesized or less-common cycloocta-fused thiazole derivatives often lack standardized documentation or require lengthy lead times for synthesis .

Procurement Quality Assurance Compound Sourcing

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine: Best Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Libraries

4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-amine is optimally suited for inclusion in fragment screening libraries due to its favorable fragment-like physicochemical properties (MW = 182.29 Da, LogP = 2.84, Fsp³ = 0.666) and its rigid, three-dimensional scaffold defined by zero rotatable bonds [1]. The 2-amino group provides a synthetic handle for elaboration following fragment hit identification, while the unique cyclooctane-fused topology offers novel chemical space distinct from planar aromatic fragments, potentially identifying binding pockets inaccessible to flatter scaffolds .

Scaffold-Hopping in CNS-Targeted Lead Optimization

With a calculated LogP of 2.84—substantially higher than 2-aminothiazole (LogP ≈ 0.2) and moderately elevated relative to benzothiazol-2-amine (LogP ≈ 1.9)—and a fully saturated bicyclic core, this compound is well-positioned for CNS-targeted scaffold-hopping campaigns [1]. The balanced lipophilicity supports passive blood-brain barrier penetration, while the high Fsp³ (0.666) aligns with contemporary medicinal chemistry principles favoring three-dimensionality to improve target selectivity and reduce off-target promiscuity commonly associated with planar aromatic systems .

Building Block for Diversified Heterocyclic Synthesis

The primary 2-amino group serves as a versatile reactive handle for condensation, acylation, sulfonylation, and heterocycle-forming reactions, enabling rapid generation of focused compound libraries [1]. The compound's commercial availability at 95% purity with full documentation supports reproducible synthetic transformations in both academic and industrial medicinal chemistry laboratories . The rigid cyclooctane-fused framework imparts unique conformational constraints to derived products, offering intellectual property differentiation in patent applications.

Positive Control or Standard for pKa and Lipophilicity Assays

Given its experimentally validated melting point (56–58 °C) and predicted pKa (6.02 ± 0.20), 4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-amine can serve as a well-characterized reference compound for physicochemical profiling assays [1]. Its intermediate lipophilicity (LogP = 2.84) and weakly basic character place it in a useful calibration range for chromatographic methods (e.g., HPLC logD determination, capillary electrophoresis pKa measurement), providing a benchmark for validating new compounds in ADME screening cascades .

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